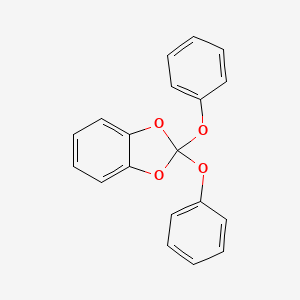

2,2-Diphenoxy-2H-1,3-benzodioxole

Description

Molecular Architecture and Classification

The structure and classification of 2,2-Diphenoxy-2H-1,3-benzodioxole are central to understanding its chemical behavior and significance.

Description of the 1,3-Benzodioxole (B145889) Core System

The foundational component of the title compound is the 1,3-benzodioxole moiety. chemicalbook.comwikipedia.org This heterocyclic aromatic organic compound is formed by the fusion of a benzene (B151609) ring with a 1,3-dioxole (B15492876) ring. chemicalbook.comontosight.ai This fusion confers a high degree of aromaticity and stability to the system. chemicalbook.com The 1,3-benzodioxole structure, also known as 1,2-methylenedioxybenzene, is characterized by the chemical formula C₇H₆O₂. wikipedia.orgnih.gov The two oxygen atoms within the five-membered dioxole ring are crucial to its chemical properties, making the ring electron-rich and influencing its reactivity. chemicalbook.com This core structure is not merely a synthetic curiosity; it is found in numerous natural products and serves as a vital scaffold in medicinal chemistry and the development of pharmaceuticals. chemicalbook.comwikipedia.org Many derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. chemicalbook.comnih.gov

Table 1: Physicochemical Properties of 1,3-Benzodioxole

| Property | Value |

|---|---|

| IUPAC Name | 1,3-benzodioxole nih.gov |

| Synonyms | 1,2-Methylenedioxybenzene, Benzo[d] chemicalbook.comontosight.aidioxole wikipedia.org |

| Molecular Formula | C₇H₆O₂ wikipedia.orgnih.gov |

| Molar Mass | 122.123 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 1.064 g/cm³ wikipedia.org |

| Boiling Point | 172–173 °C wikipedia.org |

Characterization as a Spirocyclic Orthocarbonate Derivative

2,2-Diphenoxy-2H-1,3-benzodioxole is classified as a spirocyclic orthocarbonate derivative. rsc.org The term "orthocarbonate" refers to a functional group consisting of a central carbon atom single-bonded to four alkoxy or aryloxy groups, representing esters of the hypothetical orthocarbonic acid (C(OH)₄). The "spirocyclic" designation indicates that the central carbon atom is part of two rings, acting as a single pivot point. In this specific molecule, the central carbon of the former methylene (B1212753) bridge in the 1,3-benzodioxole core is now bonded to the two oxygen atoms of the dioxole ring and to the oxygen atoms of two separate phenoxy groups. The synthesis of a related compound, 1,3-benzodioxole-2-spirocyclohexadien-4′-one, has been documented, arising from the oxidation of 2,4′-dihydroxydiphenyl ether, which confirms the accessibility of this spirocyclic system. rsc.org

Historical Overview of Related Orthocarbonate and Benzodioxole Research

The scientific journey of benzodioxoles began with the study of natural products. A significant early discovery was the ability of methylenedioxyphenyl compounds, such as those found in sesame oil, to act as synergists for pyrethrum insecticides. chemicalbook.com This observation catalyzed decades of research into the mode of action, structure-function relationships, and the biological interactions of 1,3-benzodioxole derivatives. chemicalbook.com The synthesis of the core 1,3-benzodioxole ring is often achieved by the condensation of catechol with a dihalomethane. wikipedia.org

In a parallel vein, the field of orthocarbonate chemistry has been extensively explored, particularly concerning spiroorthocarbonates. researchgate.net Research in this area has focused on their synthesis and, most notably, their ring-opening polymerization. researchgate.net This class of monomers is of significant interest due to the unusual property of expanding upon polymerization, a characteristic that offers unique advantages in materials science. researchgate.net

Academic and Research Significance in Contemporary Organic Chemistry

The 1,3-benzodioxole scaffold remains a cornerstone of modern medicinal chemistry and drug discovery. nih.gov Its derivatives have been explored for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects. nih.gov For example, novel 1,3-benzodioxole derivatives have been designed and synthesized as potent agonists of auxin receptors, demonstrating potential as root growth promoters in agriculture. frontiersin.orgnih.gov

The classification of 2,2-Diphenoxy-2H-1,3-benzodioxole as a spiroorthocarbonate places it within a class of monomers that are highly significant in polymer chemistry. Spiroorthocarbonates are renowned for their ability to be polymerized with little to no shrinkage, and in some cases, with a net expansion in volume. researchgate.net This unique property is highly sought after for creating specialized materials such as low-shrinkage matrices for composites, dental restoratives, and high-performance adhesives where dimensional stability is critical. researchgate.net The ongoing investigation into the synthesis and polymerization of spiroorthocarbonates and their derivatives continues to be a vibrant area of research, contributing to the development of advanced materials with novel properties for biomedical and electronic applications. researchgate.net

Structure

3D Structure

Properties

CAS No. |

111273-81-5 |

|---|---|

Molecular Formula |

C19H14O4 |

Molecular Weight |

306.3 g/mol |

IUPAC Name |

2,2-diphenoxy-1,3-benzodioxole |

InChI |

InChI=1S/C19H14O4/c1-3-9-15(10-4-1)20-19(21-16-11-5-2-6-12-16)22-17-13-7-8-14-18(17)23-19/h1-14H |

InChI Key |

WUYMVAZEXUQSTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2(OC3=CC=CC=C3O2)OC4=CC=CC=C4 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Techniques for 2,2 Diphenoxy 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy of 2,2-Diphenoxy-2H-1,3-benzodioxole would provide crucial information about the number and types of hydrogen atoms present. The aromatic protons on the benzodioxole ring and the two phenoxy groups would exhibit distinct chemical shifts, typically in the range of 6.0-8.0 ppm. The four protons of the catechol-derived portion of the benzodioxole ring are expected to show a complex splitting pattern due to spin-spin coupling. Similarly, the ten protons of the two phenoxy groups would also produce signals in the aromatic region, with their chemical shifts and multiplicities influenced by their positions on the phenyl rings.

No specific experimental ¹H NMR data for 2,2-Diphenoxy-2H-1,3-benzodioxole has been found in the surveyed literature.

Carbon-13 (¹³C) NMR Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2,2-Diphenoxy-2H-1,3-benzodioxole would give rise to a distinct signal. The spectrum would be characterized by signals for the quaternary sp³-hybridized carbon of the orthoester at the 2-position, the aromatic carbons of the benzodioxole and phenoxy rings, and the carbons involved in the ether linkages. The chemical shift of the central C-2 carbon would be particularly informative, expected to appear in a specific downfield region characteristic of orthoesters.

Specific experimental ¹³C NMR data for 2,2-Diphenoxy-2H-1,3-benzodioxole is not available in the public domain based on the conducted search.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. This would be instrumental in tracing the connectivity of the protons within the benzodioxole and phenoxy rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

While these techniques are standard for structural elucidation, no published spectra for 2,2-Diphenoxy-2H-1,3-benzodioxole using these methods were identified.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of 2,2-Diphenoxy-2H-1,3-benzodioxole would be expected to show characteristic absorption bands for the various functional groups. Key expected vibrations include:

C-O-C stretching: Strong and multiple bands are anticipated in the region of 1250-1000 cm⁻¹ corresponding to the aryl-ether linkages and the O-C-O bonds of the dioxole ring.

Aromatic C=C stretching: Several bands of variable intensity would appear in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching: Signals would be observed above 3000 cm⁻¹.

=C-H bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings would be visible in the 900-690 cm⁻¹ region, which can be diagnostic of the substitution pattern.

A search of available literature did not yield a specific experimental FTIR spectrum for 2,2-Diphenoxy-2H-1,3-benzodioxole.

Raman Spectroscopy for Molecular Fingerprinting

No experimental Raman spectroscopic data for 2,2-Diphenoxy-2H-1,3-benzodioxole could be located in the reviewed scientific literature.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as the measured exact mass is unique to a specific combination of atoms.

For 2,2-Diphenoxy-2H-1,3-benzodioxole, the molecular formula is C₁₉H₁₄O₄. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). This calculated mass serves as a reference point for experimental verification by HRMS. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental formulas makes it an invaluable tool for confirming the identity of a synthesized compound and ruling out potential impurities.

Table 1: Theoretical Exact Mass Data for 2,2-Diphenoxy-2H-1,3-benzodioxole

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄O₄ |

| Calculated Exact Mass | 318.08921 Da |

| Method | Theoretical Calculation |

| Significance | Provides a precise mass for HRMS verification, confirming the elemental composition. |

Fragmentation Pattern Analysis in Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information.

The structure of 2,2-Diphenoxy-2H-1,3-benzodioxole contains several bonds susceptible to cleavage upon ionization. The analysis of its fragmentation pattern would likely reveal key structural motifs. A primary fragmentation event is expected to be the cleavage of a carbon-oxygen bond, leading to the loss of a phenoxy radical (•OPh). This would generate a prominent cation. Subsequent fragmentations could involve the loss of the second phenoxy group or the breakdown of the benzodioxole ring system. The general fragmentation patterns of ethers and aromatic compounds often involve such characteristic losses. libretexts.orgmiamioh.edu

Table 2: Predicted Fragmentation Pattern for 2,2-Diphenoxy-2H-1,3-benzodioxole in EI-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula of Fragment | Notes |

|---|---|---|---|

| 318 | [M]⁺• | [C₁₉H₁₄O₄]⁺• | Molecular Ion |

| 225 | [M - OPh]⁺ | [C₁₃H₉O₃]⁺ | Loss of a phenoxy radical. This is often a dominant peak for aryl ethers. |

| 121 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | Represents the benzodioxole cation, potentially formed after multiple cleavages. |

| 93 | [PhO]⁺ | [C₆H₅O]⁺ | Phenoxy cation. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of oxygen from the phenoxy group. |

X-ray Crystallography and Electron Diffraction

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice.

Single Crystal X-ray Diffraction for Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the molecular structure of crystalline solids. warwick.ac.uk By diffracting X-rays off a single crystal, a detailed three-dimensional electron density map can be generated, from which the precise positions of atoms can be determined.

For 2,2-Diphenoxy-2H-1,3-benzodioxole, an SCXRD analysis would provide unambiguous data on its molecular geometry. This includes precise bond lengths, bond angles, and torsion angles. A key structural feature of interest would be the conformation of the 1,3-benzodioxole (B145889) ring system, which is often found to adopt a slight envelope conformation in related structures. researchgate.netnih.gov The analysis would also reveal the relative orientations of the two phenoxy groups with respect to the central dioxole ring.

Table 3: Illustrative Data Obtainable from SCXRD for 2,2-Diphenoxy-2H-1,3-benzodioxole

| Structural Parameter | Information Provided |

|---|---|

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-O, C-C, C-H). |

| Bond Angles | Angles between adjacent bonds (e.g., O-C-O, C-O-C). |

| Torsion Angles | Dihedral angles defining the spatial relationship of atoms and the conformation of the rings. |

| Ring Conformation | Puckering parameters for the 1,3-dioxole (B15492876) ring (e.g., envelope or twisted form). |

| Crystal Packing | Intermolecular interactions (e.g., van der Waals forces, π-π stacking) in the solid state. |

Micro Electron Diffraction (MicroED) for Microcrystalline Samples

Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a powerful tool for determining the structures of small molecules from nanocrystals or microcrystalline powders. escholarship.org This method is particularly valuable when it is difficult or impossible to grow single crystals of sufficient size for conventional X-ray diffraction. nih.gov

The MicroED technique uses an electron beam to collect diffraction data from continuously rotating crystals that are often thousands of times smaller than those required for SCXRD. escholarship.org The data can be processed using standard crystallographic software to solve the three-dimensional structure. escholarship.org For a compound like 2,2-Diphenoxy-2H-1,3-benzodioxole, if only microcrystalline material is available, MicroED offers a viable path to obtaining high-resolution structural information comparable to that from SCXRD. nih.govfrontiersin.org This technique has seen growing application in the pharmaceutical and chemical industries for the rapid structural elucidation of novel compounds. nih.govfrontiersin.org

Reactivity, Reaction Mechanisms, and Transformation Pathways of 2,2 Diphenoxy 1,3 Benzodioxole

Hydrolysis and Stability Studies of the Orthocarbonate Linkage

The central feature of 2,2-diphenoxy-2H-1,3-benzodioxole is the orthocarbonate functional group, which significantly influences its stability. Orthocarbonates are generally susceptible to hydrolysis, a reaction that involves the cleavage of the C-O bonds by water. The stability of the orthocarbonate linkage in this specific molecule is a critical area of study, as it dictates its persistence in various chemical environments.

The stability of the orthocarbonate is influenced by the electronic properties of the attached groups. The phenoxy groups, being moderately electron-withdrawing, can influence the electron density at the central carbon atom, thereby affecting the rate of hydrolysis.

Ring-Opening Reactions of the 1,3-Benzodioxole (B145889) System

The 1,3-benzodioxole moiety is another reactive site within the molecule. This heterocyclic system can undergo ring-opening reactions under various conditions, leading to a variety of products.

Mechanistic Pathways of Dioxole Ring Cleavage

The cleavage of the 1,3-benzodioxole ring is a significant transformation pathway, often observed in metabolic processes. For instance, the cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles leads to the formation of a 2-hydroxy derivative. nih.gov This intermediate can then rearrange to form a 2-hydroxyphenyl formate (B1220265), which can further decompose to yield either formate or carbon monoxide. nih.gov Studies using isotopically labeled compounds have confirmed that the methylenic carbon of the 1,3-benzodioxole ring is the source of the carbon atom in the resulting carbon monoxide. nih.gov

Another proposed mechanism for the cleavage of the 1,3-benzodioxole ring involves the formation of a carbene intermediate. This highly reactive species can then react with various substrates. nih.gov The introduction of fluorine at the carbene-forming site has been explored as a strategy to modulate this reactivity. nih.gov

Influence of Substituents on Ring Stability and Reactivity

The stability and reactivity of the 1,3-benzodioxole ring are significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy (B1213986) (-OCH3), and electron-withdrawing groups, such as fluoro (-F) and acetoxy (-OOCCH3), can alter the electron density of the ring system and thereby affect its susceptibility to cleavage. nih.gov

For instance, in a study on benzoquinone derivatives, it was found that electron-withdrawing chlorine substituents made the ring more reactive towards nucleophiles compared to electron-donating methyl and t-butyl groups. nih.gov While this study was not on 1,3-benzodioxoles specifically, the principles of substituent effects on aromatic ring reactivity are broadly applicable. The rate constants for the reaction of various substituted benzoquinones with a thiol were determined, highlighting the significant impact of substituents on reactivity. nih.gov

Reactions Involving the Phenoxy Moieties

The two phenoxy groups attached to the central carbon of the orthocarbonate are also potential sites for chemical reactions. These groups can undergo reactions typical of phenyl ethers. However, the reactivity of the phenoxy groups in 2,2-diphenoxy-2H-1,3-benzodioxole is likely to be influenced by the bulky and electron-rich orthocarbonate core.

Reactions such as electrophilic aromatic substitution on the phenoxy rings could occur, but the steric hindrance imposed by the rest of the molecule might direct incoming electrophiles to specific positions. Cleavage of the ether linkage of the phenoxy groups is also a possibility under harsh reaction conditions, such as treatment with strong acids like HBr or HI.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the 1,3-benzodioxole system is activated towards electrophilic aromatic substitution due to the electron-donating effect of the two oxygen atoms. chemicalbook.comguidechem.com This increased electron density facilitates reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. The substitution pattern is directed by the existing oxygen atoms, typically favoring substitution at the positions ortho and para to the ether linkages.

Conversely, nucleophilic aromatic substitution on the unsubstituted benzene ring of 1,3-benzodioxole is generally difficult due to the high electron density of the aromatic system. Such reactions would require the presence of strong electron-withdrawing groups on the ring or the use of very strong nucleophiles under forcing conditions.

Investigation of Reaction Kinetics and Thermodynamics

A quantitative understanding of the reactivity of 2,2-diphenoxy-2H-1,3-benzodioxole requires detailed kinetic and thermodynamic studies. While specific studies on this compound are limited, related research on similar structures provides valuable insights.

For example, studies on the reaction of benzoquinone derivatives with thiols have determined pseudo-first-order rate constants, providing a quantitative measure of reactivity. nih.gov Such kinetic data is crucial for understanding the factors that control reaction rates and for predicting the behavior of the compound in different chemical systems.

Thermodynamic studies, such as the determination of the barrier to planarity of the 1,3-benzodioxole ring, also provide important information about the molecule's stability and conformational preferences. acs.org The puckered conformation of the 1,3-benzodioxole ring has been shown to be more stable than the planar form, with a measured barrier to planarity of 164 cm⁻¹ (0.47 kcal/mol). acs.org This preference for a non-planar conformation is attributed to the anomeric effect, which involves stabilizing orbital interactions. acs.org

Below is a table summarizing the types of reactions and key findings related to the reactivity of 2,2-diphenoxy-2H-1,3-benzodioxole and related structures.

| Reaction Type | Reacting Moiety | Key Findings and Mechanisms | References |

| Hydrolysis | Orthocarbonate Linkage | Acid-catalyzed stepwise mechanism leading to catechol, phenol (B47542), and carbonic acid. | General chemical principles |

| Ring-Opening | 1,3-Benzodioxole System | Cytochrome P-450 oxidation to a 2-hydroxy derivative, followed by rearrangement and decomposition. nih.gov Potential for carbene intermediate formation. nih.gov | nih.gov, nih.gov |

| Electrophilic Substitution | Benzene Ring of 1,3-Benzodioxole | Activated by electron-donating oxygen atoms, directing substitution to ortho and para positions. | chemicalbook.com, guidechem.com |

| Nucleophilic Substitution | Benzene Ring of 1,3-Benzodioxole | Generally difficult due to high electron density. | General chemical principles |

| Conformational Analysis | 1,3-Benzodioxole System | A puckered conformation is favored over a planar one due to the anomeric effect, with a determined barrier to planarity. acs.org | acs.org |

Computational Chemistry and Theoretical Studies of 2,2 Diphenoxy 1,3 Benzodioxole

Conformational Analysis and Potential Energy Surfaces

The flexibility of the phenoxy groups in 2,2-Diphenoxy-2H-1,3-benzodioxole allows for multiple low-energy conformations. Conformational analysis aims to identify these stable structures and understand the energy barriers between them. This is achieved by systematically rotating the flexible dihedral angles and calculating the corresponding energy, which generates a potential energy surface (PES).

The PES maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (local minima) and the transition states that connect them. For related heterocyclic systems, computational studies have successfully mapped out potential energy surfaces to understand conformational preferences. For example, the puckering of the dioxole ring in 1,3-benzodioxole (B145889) itself has been a subject of such analysis.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For various 1,3-benzodioxole derivatives, DFT calculations have been successfully used to predict vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. researchgate.netnih.gov

Theoretical vibrational frequencies are typically calculated and then scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov These calculated frequencies, along with their predicted intensities, aid in the assignment of experimental spectra. For instance, in a study of a quinoline-1,3-benzodioxole derivative, the intense band at 1245 cm⁻¹ in both the theoretical and experimental spectra was attributed to the C-O-C stretching of the 1,3-benzodioxole moiety. nih.gov Similarly, theoretical calculations of NMR chemical shifts are often in good agreement with experimental values. nih.gov

Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov The calculated maximum absorption wavelength (λmax) and oscillator strengths can be directly compared to experimental UV-Vis spectra. nih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a 1,3-Benzodioxole Derivative This table illustrates the correlation between computed and experimental data for a related heterocyclic compound. nih.gov

| Spectroscopic Data | Theoretical (Calculated) | Experimental |

| ¹H NMR (ppm) | ||

| Ar-H | 7.49 - 8.33 | 7.11 - 8.28 |

| H-5 pyridinic proton | 8.63 | 8.33 |

| Vibrational Freq. (cm⁻¹) | ||

| N-H stretch | 3679 | 3377 |

Note: The data is for a substituted triazolo pyrimidine (B1678525) thione and serves as an example.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for investigating chemical reaction mechanisms, providing insights into pathways that are often difficult to probe experimentally. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate. By locating and characterizing the TS for a particular reaction of 2,2-Diphenoxy-2H-1,3-benzodioxole, one can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This is fundamental to understanding the reaction kinetics.

Computational studies of reaction mechanisms, such as phosphoryl transfer, classify pathways as concerted (S_N2-type) or stepwise. nih.gov In a concerted mechanism, bond breaking and bond formation occur simultaneously in a single transition state. nih.gov A stepwise mechanism involves the formation of one or more intermediates. nih.gov For a potential reaction involving 2,2-Diphenoxy-2H-1,3-benzodioxole, computational modeling could distinguish between these possibilities by searching for the relevant stationary points on the potential energy surface. The nature of a located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor that illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic regions. By calculating the electrostatic potential at the surface of a molecule, one can identify sites susceptible to electrostatic interactions and chemical reactions.

For 2,2-Diphenoxy-2H-1,3-benzodioxole, an MEP map would likely reveal regions of negative potential (typically colored in shades of red and yellow) around the oxygen atoms of the dioxole ring and the phenoxy groups, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. The specific values of the potential minima and maxima would provide quantitative measures of these reactivities.

Hypothetical MEP Data for 2,2-Diphenoxy-2H-1,3-benzodioxole:

| Feature | Predicted Potential Range (kJ/mol) | Interpretation |

| Oxygen Atoms (Dioxole) | -80 to -120 | Strong nucleophilic character, potential for coordination with electrophiles. |

| Oxygen Atoms (Phenoxy) | -60 to -100 | Moderate nucleophilic character. |

| Aromatic Rings | -40 to +40 | Varied potential depending on substitution, indicating regions for π-π stacking. |

| Hydrogen Atoms | +20 to +60 | Electrophilic character. |

This table is illustrative and based on general principles of MEP analysis. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap for 2,2-Diphenoxy-2H-1,3-benzodioxole would suggest higher reactivity. The spatial distribution of the HOMO and LUMO would pinpoint the specific atoms or regions involved in electron donation and acceptance during a chemical reaction. Reactivity indices such as chemical potential, hardness, and electrophilicity, derived from the HOMO and LUMO energies, would offer further quantitative insights into its chemical behavior.

Hypothetical FMO and Reactivity Data for 2,2-Diphenoxy-2H-1,3-benzodioxole:

| Parameter | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |

| Chemical Hardness | 2.65 eV | A measure of resistance to change in electron distribution. |

| Electrophilicity Index | 2.75 eV | Quantifies the electrophilic nature of the molecule. |

This table is illustrative and based on general principles of FMO theory. Actual values would require specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions.

Hypothetical NBO Interaction Data for 2,2-Diphenoxy-2H-1,3-benzodioxole:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of dioxole | σ(C-O) of phenoxy | 2.5 |

| LP(O) of phenoxy | π(C=C) of benzene (B151609) ring | 1.8 |

| π(C=C) of benzene | π*(C=C) of adjacent ring | 5.2 |

This table is illustrative and based on general principles of NBO analysis. Actual values would require specific quantum chemical calculations.

Quantitative Structure-Reactivity/Property Relationships (QSPR)

Quantitative Structure-Reactivity/Property Relationships (QSPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed biological activity or physical properties. These models are invaluable in medicinal chemistry and materials science for predicting the properties of new compounds.

A QSPR study on derivatives of 2,2-Diphenoxy-2H-1,3-benzodioxole would involve calculating a variety of molecular descriptors (e.g., topological, electronic, steric) and correlating them with a specific activity, such as inhibitory potency against a biological target. The resulting equation would allow for the prediction of the activity of untested analogues, thereby guiding the design of more potent or effective compounds. The development of a robust QSPR model requires a dataset of compounds with experimentally determined activities, which is currently unavailable for this specific chemical class in the public domain.

Derivatization and Functionalization Strategies for Expanding the Chemical Space

Synthesis of Structurally Modified 2,2-Diphenoxy-1,3-benzodioxole Analogues

The synthesis of structurally modified analogues of 2,2-diphenoxy-1,3-benzodioxole allows for a systematic investigation of structure-activity relationships. These modifications can be broadly categorized into substitutions on the aromatic rings and alterations to the core spirocyclic structure.

Substitution on the aromatic rings of the 2,2-diphenoxy-1,3-benzodioxole core is a primary strategy for creating a diverse library of analogues. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the benzene (B151609) and phenoxy rings. masterorganicchemistry.comyoutube.com These reactions typically involve the generation of a strong electrophile that is then attacked by the electron-rich aromatic ring. pressbooks.pub

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: Treatment with a mixture of concentrated nitric and sulfuric acids introduces a nitro group (NO₂) onto the aromatic ring. pressbooks.publibretexts.org The reactive electrophile is the nitronium ion (NO₂⁺). pressbooks.publibretexts.org

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using the respective halogen in the presence of a Lewis acid catalyst, such as iron(III) halide (e.g., FeCl₃, FeBr₃). pressbooks.publibretexts.org For fluorination, which is often too reactive for direct methods, specialized reagents like F-TEDA-BF₄ (Selectfluor) are used. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) results in the introduction of a sulfonic acid group (SO₃H). pressbooks.publibretexts.org This reaction is notably reversible. pressbooks.pubpressbooks.pub

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com

The position of substitution (ortho, meta, or para) is directed by the existing substituents on the aromatic rings. The dioxole and phenoxy ether groups are generally ortho, para-directing activators, which will influence the regioselectivity of these substitution reactions.

A recent study detailed the synthesis of benzodioxolane derivatives from piperine, a natural product with a benzodioxole core, highlighting the potential for creating analogues with enhanced antitumor activity. nih.gov

Modifications to the spirocyclic system of 2,2-diphenoxy-1,3-benzodioxole can significantly impact its three-dimensional structure and, consequently, its biological activity. The synthesis of related spiro[1,3-benzodioxole] structures has been accomplished through various methods. For instance, the oxidation of 2,4′-dihydroxydiphenyl ether has been shown to yield 1,3-benzodioxole-2-spirocyclohexadien-4′-one, demonstrating a method for creating such spiro compounds. rsc.org Another example involves the Fisher indolization reaction to create a chiral 1'H-spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole]. nih.govresearchgate.net

The reaction of 2,3-dihydro-1H-pyrrol-3-ones with tetrachloro-1,2-benzoquinone also leads to the formation of novel spiro[1,3-benzodioxole-2,2'-(2,3'-dihydro-1'H-pyrrol-3-one)] derivatives. researchgate.net Furthermore, processes for the preparation of 2,2-difluoro-1,3-benzodioxole (B44384) from 2,2-dichloro-1,3-benzodioxole (B1313652) have been developed, indicating that the geminal phenoxy groups could potentially be replaced with other substituents. google.com

Table 1: Examples of Synthesized Spiro[1,3-benzodioxole] Analogues

| Starting Material(s) | Reaction Type | Spirocyclic Analogue | Reference |

|---|---|---|---|

| 2,4′-Dihydroxydiphenyl ether | Oxidation | 1,3-Benzodioxole-2-spirocyclohexadien-4′-one | rsc.org |

| Bicyclo[3.3.1]nonane-2,9-dione derivative | Fisher Indolization | 1'H-Spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole] | nih.govresearchgate.net |

| 2,3-Dihydro-1H-pyrrol-3-ones and Tetrachloro-1,2-benzoquinone | Cycloaddition | Spiro[1,3-benzodioxole-2,2'-(2,3'-dihydro-1'H-pyrrol-3-one)] derivatives | researchgate.net |

| 2,2-Dichloro-1,3-benzodioxole | Halogen Exchange | 2,2-Difluoro-1,3-benzodioxole | google.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for functionalizing the 2,2-diphenoxy-1,3-benzodioxole scaffold. youtube.comyoutube.com These reactions typically involve an organic halide or triflate and an organometallic coupling partner, catalyzed by a palladium complex. youtube.com

The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, is particularly noteworthy for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org For instance, if a bromo or iodo substituent were introduced onto one of the aromatic rings of 2,2-diphenoxy-1,3-benzodioxole, it could then undergo a Suzuki-Miyaura coupling with various aryl or vinyl boronic acids to generate biaryl or vinyl-substituted analogues.

Other significant palladium-catalyzed cross-coupling reactions include:

Heck Reaction: Couples an aryl or vinyl halide with an alkene. uva.esnih.gov

Stille Coupling: Utilizes an organotin reagent. nih.gov

Sonogashira Coupling: Involves the reaction of a terminal alkyne with an aryl or vinyl halide. nih.gov

Negishi Coupling: Employs an organozinc reagent and can couple a range of primary alkyl halides and tosylates. nih.gov

The choice of palladium catalyst and ligands is crucial for the success of these reactions, with ligands like phosphines and N-heterocyclic carbenes playing a key role in the catalytic cycle. organic-chemistry.org Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is one such catalyst used for cross-coupling reactions of aryl halides with organoboron compounds. nih.gov

Other Transition Metal-Mediated Transformations

Beyond palladium, a variety of other transition metals catalyze reactions that can be used to functionalize the 2,2-diphenoxy-1,3-benzodioxole structure. uva.esnih.gov These metals offer unique reactivity profiles and can enable transformations that are not possible with palladium alone. diva-portal.org

For example, ruthenium-catalyzed C-H silylation has been used to synthesize aryne precursors from arylboronic acids, which could be a potential route for further functionalization. diva-portal.org Rhodium and iridium have also been shown to influence the regioselectivity of aryne capture reactions through remote cyclometallation. diva-portal.org

Iron-catalyzed reactions are gaining prominence due to the metal's low cost and low toxicity. Iron can catalyze hydroboration of alkenes and alkynes, offering a method to introduce boronic esters that can then be used in subsequent cross-coupling reactions. rsc.org Additionally, manganese and iron have been used in the diazidation of alkenes. chemrevlett.com

These transition metal-mediated transformations provide a broad toolkit for creating diverse analogues of 2,2-diphenoxy-1,3-benzodioxole, expanding the accessible chemical space for drug discovery and materials science. uva.esnih.gov

Chemo-, Regio-, and Stereoselective Functionalization Approaches

Achieving high levels of selectivity is a critical challenge in the synthesis of complex molecules like derivatives of 2,2-diphenoxy-1,3-benzodioxole. nih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in a molecule with multiple reactive sites, a chemoselective reaction would target only one of these sites.

Regioselectivity is the preferential reaction at one position over another. In the context of aromatic substitution on the 2,2-diphenoxy-1,3-benzodioxole scaffold, this would mean controlling which of the available C-H bonds is functionalized. mdpi.com

Stereoselectivity involves the preferential formation of one stereoisomer over others. This is particularly relevant if chiral centers are introduced into the molecule. nih.gov

Strategies to achieve selectivity often involve the careful choice of catalysts, directing groups, and reaction conditions. mdpi.com For instance, iron-catalyzed hydroboration has been shown to be highly chemo-, regio-, and stereoselective. rsc.org The development of new catalytic systems is an active area of research aimed at providing chemists with the tools to selectively synthesize complex organic molecules. nih.govmdpi.com

Advanced Applications in Organic Synthesis and Interdisciplinary Research

Utility as a Versatile Synthetic Building Block

The 1,3-benzodioxole (B145889) moiety is a recognized scaffold in the synthesis of complex molecules. This foundational structure is present in numerous natural products and pharmacologically active compounds, making its derivatives valuable building blocks in synthetic chemistry.

The 1,3-benzodioxole ring system is an integral component in the synthesis of a wide array of complex heterocyclic compounds. acs.orgevitachem.com Its derivatives serve as key intermediates in the preparation of molecules with significant biological and industrial importance. sigmaaldrich.com For instance, the benzodioxole structure is found in various natural products, including certain alkaloids and flavonoids, and its presence can be crucial for their biological activity. sigmaaldrich.com The synthesis of complex systems such as quinoline-carboxamides and benzothiazoles has been achieved using precursors containing the 1,3-benzodioxole unit. mdpi.comnih.gov While specific examples detailing the direct use of 2,2-Diphenoxy-2H-1,3-benzodioxole as a precursor for complex heterocycles are not extensively documented in publicly available research, the established reactivity of the general 1,3-benzodioxole class suggests its potential in this area. frontiersin.orgresearchgate.netnih.gov The phenoxy groups in 2,2-Diphenoxy-2H-1,3-benzodioxole could be leveraged as leaving groups or to influence the regioselectivity of reactions on the benzodioxole core, offering a potential pathway to novel heterocyclic structures.

A significant application of derivatives of 2,2-Diphenoxy-2H-1,3-benzodioxole is in their use as protecting groups for catechols in multi-step organic synthesis. Catechols are often sensitive to various reaction conditions, and their protection is crucial for the successful synthesis of complex molecules. A study has demonstrated the utility of a closely related compound, 2,2-diphenyl-benzo mdpi.comnih.govdioxole-4-carboxylic acid pentafluorophenyl ester, as an effective catechol precursor. mdpi.com In this methodology, the 2,2-diphenyl-1,3-benzodioxole (B8658578) moiety serves as a robust protecting group for the catechol functional groups. mdpi.com This protection strategy allows for subsequent chemical transformations on other parts of the molecule without affecting the catechol unit. The protecting group can be cleaved at a later stage of the synthesis, typically using trifluoroacetic acid (TFA), to reveal the free catechol. mdpi.com This approach has been successfully applied in the synthesis of siderophore vectors, which are molecules designed to chelate iron and transport it into microorganisms. mdpi.com

Potential in Materials Science Research

The exploration of novel monomers and components for the development of advanced materials is a continuous effort in materials science. While the benzodioxole scaffold has been incorporated into various materials, the specific role of 2,2-Diphenoxy-2H-1,3-benzodioxole is not well-established.

There is limited to no information available in the current scientific literature regarding the use of 2,2-Diphenoxy-2H-1,3-benzodioxole as a monomer or co-monomer in polymerization reactions. The stability of the diphenoxy acetal (B89532) may present challenges for its direct incorporation into polymer backbones under typical polymerization conditions. However, the possibility of functionalizing the phenyl rings or the benzodioxole core could potentially create polymerizable derivatives.

Similarly, there is a lack of published research on the specific contributions of 2,2-Diphenoxy-2H-1,3-benzodioxole to advanced functional materials. While some benzodioxole derivatives have been investigated for their optical and electronic properties, the impact of the 2,2-diphenoxy substitution on these characteristics remains an unexplored area of research.

Environmental Chemistry and Degradation Studies

A study on the biodegradation of DFBD by the bacterium Pseudomonas putida F1 revealed an unexpected and rapid defluorination process. nih.gov The bacterium, when grown on toluene (B28343), was able to catalyze the defluorination of DFBD at a significantly high rate. nih.gov The enzymatic machinery of Pseudomonas putida F1, specifically toluene dioxygenase, was found to be responsible for the initial oxidation of DFBD to DFBD-4,5-dihydrodiol. nih.gov This intermediate was unstable and underwent further transformation, leading to the release of fluoride (B91410) ions and the formation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene), which was identified as the source of the observed darkening of the culture medium. nih.gov The proposed mechanism involves the enzymatic dihydroxylation of the aromatic ring, followed by spontaneous decomposition of the resulting dihydrodiol. nih.govwikipedia.org

These findings suggest that the 1,3-benzodioxole core, even when substituted with stable groups like fluorine, can be susceptible to microbial degradation under specific environmental conditions. While the phenoxy groups in 2,2-Diphenoxy-2H-1,3-benzodioxole would likely influence the rate and pathway of degradation, the study on DFBD indicates that the benzodioxole ring itself is a potential site for microbial attack.

Pathways of Environmental Degradation and Transformation

There is currently a notable lack of publicly available scientific literature and research data detailing the specific pathways of environmental degradation and transformation of 2,2-Diphenoxy-2H-1,3-benzodioxole. Comprehensive studies on its hydrolysis, photolysis, and oxidation under various environmental conditions have not been identified in the available research. Consequently, the persistence, mobility, and ultimate fate of this compound in different environmental compartments such as soil, water, and air remain largely uncharacterized.

Further research is necessary to elucidate the chemical and physical processes that may contribute to the breakdown of 2,2-Diphenoxy-2H-1,3-benzodioxole in the environment. Such studies would be crucial for assessing its potential environmental impact and for the development of any necessary risk management strategies. The investigation into its environmental degradation would likely involve laboratory studies simulating different environmental conditions and the identification of potential transformation products.

Biotransformation and Microbial Interactions

Similar to the lack of data on its environmental degradation, there is no specific information available in the scientific literature regarding the biotransformation of 2,2-Diphenoxy-2H-1,3-benzodioxole or its interactions with microbial communities. Research detailing the enzymatic systems, microbial species, or metabolic pathways that could potentially degrade or modify this compound has not been published.

Understanding the susceptibility of 2,2-Diphenoxy-2H-1,3-benzodioxole to microbial degradation is a critical component of a complete environmental assessment. Future research in this area would need to focus on identifying microorganisms capable of utilizing this compound as a substrate and characterizing the biochemical reactions involved in its transformation. This would provide essential insights into its biodegradability and potential for natural attenuation in contaminated environments.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-Diphenoxy-2H-1,3-benzodioxole to improve yield and purity?

- Methodological Answer : Utilize reflux conditions with absolute ethanol and catalytic glacial acetic acid to facilitate condensation reactions, as demonstrated in analogous benzodioxole syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and employ vacuum evaporation to isolate the product. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient can enhance purity. For moisture-sensitive intermediates, maintain inert gas (N₂ or Ar) during synthesis and storage .

Q. What analytical techniques are critical for characterizing 2,2-Diphenoxy-2H-1,3-benzodioxole?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 19F if applicable) with high-resolution mass spectrometry (HRMS) for structural confirmation. For crystalline derivatives, X-ray crystallography provides definitive stereochemical data. Infrared (IR) spectroscopy can confirm functional groups like ether (C-O-C) and dioxole rings .

Q. What are the best practices for handling and storing 2,2-Diphenoxy-2H-1,3-benzodioxole to ensure stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid hydrolysis. For hygroscopic intermediates, employ glovebox techniques .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for 2,2-Diphenoxy-2H-1,3-benzodioxole derivatives?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals. For ambiguous mass spectrometry peaks, perform isotope pattern analysis or tandem MS/MS fragmentation. Computational tools like DFT calculations can predict vibrational frequencies or chemical shifts to reconcile experimental data .

Q. What mechanistic insights explain the reactivity of 2,2-Diphenoxy-2H-1,3-benzodioxole in acylation or nucleophilic substitution reactions?

- Methodological Answer : The electron-rich dioxole ring activates adjacent positions for electrophilic substitution. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify substituent effects. For acylation, track intermediates via in-situ IR to identify rate-determining steps .

Q. How can researchers evaluate the biological activity of 2,2-Diphenoxy-2H-1,3-benzodioxole in neuroinflammatory pathways?

- Methodological Answer : Use fluorescent probes (e.g., benzodiazepine-based tracers) to assess interactions with mitochondrial receptors like TSPO. Perform competitive binding assays with radiolabeled ligands (e.g., PK11195) and validate results via confocal microscopy or autoradiography .

Q. What strategies mitigate byproduct formation during the synthesis of 2,2-Diphenoxy-2H-1,3-benzodioxole derivatives?

- Methodological Answer : Optimize stoichiometry and reaction time to minimize dimerization or over-substitution. For sterically hindered analogs, employ microwave-assisted synthesis to reduce side reactions. Use scavengers like sodium metabisulfite to quench reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.